2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Overview
Description
2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile is a halogenated heterocyclic compound It is known for its unique structure, which combines elements of both benzopyran and pyridine rings
Mechanism of Action
Target of Action
The primary targets of 2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile are the inflammatory kinases TBK1 and IKKε . These kinases play a crucial role in the inflammatory response and have been linked to conditions such as obesity .
Mode of Action
The compound interacts with its targets, TBK1 and IKKε, by inhibiting their activity . This inhibition disrupts the normal function of these kinases, leading to a reduction in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a brominated benzopyran derivative, the introduction of an amino group and subsequent cyclization can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile
- 5-Bromo-2(1H)-pyridone
Uniqueness
Compared to similar compounds, 2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile stands out due to its specific combination of functional groups and ring structures. This unique arrangement enhances its reactivity and potential for diverse applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-amino-7-bromo-5-oxochromeno[2,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrN3O2/c14-7-1-2-10-8(4-7)11(18)9-3-6(5-15)12(16)17-13(9)19-10/h1-4H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLWUJOAQJLVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(O2)N=C(C(=C3)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347976 | |
Record name | 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206658-80-2 | |
Record name | 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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